molecular formula C15H12N2 B1454134 4-(5-Methyl-pyridin-2-yl)-isoquinoline CAS No. 1187164-15-3

4-(5-Methyl-pyridin-2-yl)-isoquinoline

Cat. No. B1454134
CAS RN: 1187164-15-3
M. Wt: 220.27 g/mol
InChI Key: UPUZUQDNHYDELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-pyridin-2-yl)-isoquinoline, also known as MPIQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, including structures similar to 4-(5-Methyl-pyridin-2-yl)-isoquinoline, play a significant role in modern therapeutics. They exhibit a wide range of biological potentials including antifungal, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s, antiviral, antibacterial, antidiabetic, and anti-malarial activities. These compounds are pivotal in the development of novel low-molecular-weight inhibitors for pharmacotherapeutic applications, serving as a valuable reference for global researchers and medicinal chemists (Danao et al., 2021).

Antitubercular Activity

Specific derivatives related to this compound, such as 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone, have shown promising in vitro antitubercular activity. These derivatives, including their halogenated versions, display significant activity against both drug-sensitive and drug-resistant strains of mycobacteria, indicating potential for the rational design of new leads for antitubercular compounds (Asif, 2014).

Synthesis of (Iso)quinolines

Propargylic alcohols have been utilized in novel synthetic strategies for constructing isoquinolines, a core structure in this compound. These compounds are crucial in medicinal chemistry and drug discovery due to their extensive biological activities and presence in various pharmaceuticals and agrochemicals (Mishra, Nair, & Baire, 2022).

Antitumor and Other Biological Activities

Isoquinoline N-oxides alkaloids, related structurally to this compound, have shown a range of biological activities including antimicrobial, antibacterial, and antitumor. These findings highlight the importance of isoquinoline derivatives in drug discovery, offering insights into new possible applications and acting as a source of leads for future therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

properties

IUPAC Name

4-(5-methylpyridin-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-6-7-15(17-8-11)14-10-16-9-12-4-2-3-5-13(12)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZUQDNHYDELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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